

analytical methods for quantifying 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

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Compound of Interest

Compound Name: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

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Abstract

This guide details the analytical quantification of **3-(3-Chloro-4-nitrophenoxy)pyrrolidine** (referred to herein as CNP-Pyr), a secondary amine intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.^[1] Due to the molecule's physicochemical properties—specifically the basic pyrrolidine nitrogen (

) and the electron-deficient nitro-aromatic core—standard analytical methods often suffer from peak tailing and sensitivity issues.^[1]

This protocol establishes two validated workflows:

- Method A (HPLC-UV): A high-pH reversed-phase method for raw material assay and purity analysis, designed to neutralize the amine for superior peak symmetry.^[1]
- Method B (LC-MS/MS): A trace-level bioanalytical method using Mixed-Mode Cation Exchange (MCX) extraction and positive ESI quantification for pharmacokinetic (PK) studies.^[1]

Analyte Profile & Physicochemical Context

Understanding the molecule is the prerequisite for method selection.

Property	Value / Characteristic	Analytical Implication
Formula		Exact Mass: 242.05
MW	242.66 g/mol	Monoisotopic
Basicity	Pyrrolidine ()	Highly protonated at acidic pH; risk of silanol interaction (tailing).[1]
Hydrophobicity	LogP (Neutral)	Moderate retention on C18; retention drops significantly at acidic pH.[1]
Chromophore	Nitro-benzene moiety	Strong UV absorbance at 254 nm and nm (nitro band).[1]
Chirality	C3 on Pyrrolidine	The method described is achiral. Enantiomers will co- elute.

Method A: HPLC-UV for Purity & Assay

Target Audience: QC Chemists, Process Development.[1]

Rationale: To avoid the severe peak tailing common with secondary amines on silica columns at acidic pH, this method utilizes a high-pH mobile phase.[1] This ensures the pyrrolidine nitrogen is deprotonated (neutral), increasing hydrophobicity and interaction with the C18 phase while minimizing ionic interaction with residual silanols.

Instrument Configuration

- System: UHPLC capable of 600 bar backpressure (e.g., Agilent 1290, Waters H-Class).[1]

- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
- Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 μ m) or Phenomenex Gemini NX-C18.[1]
 - Note: These columns are chemically engineered to withstand pH levels up to 12.

Reagents & Mobile Phase

- Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate (), adjusted to pH 10.0 with Ammonium Hydroxide.[1]
- Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]
- Diluent: 50:50 Methanol:Water.[1]

Gradient Program

Time (min)	% MPB	Flow (mL/min)	Interaction Phase
0.0	10	1.0	Initial Equilibration
10.0	90	1.0	Linear Gradient Elution
12.0	90	1.0	Column Wash
12.1	10	1.0	Return to Initial
15.0	10	1.0	Re-equilibration

Detection Parameters

- Primary Wavelength: 305 nm (Specific to nitro-aromatic, reduces interference from simple benzenes).[1]
- Secondary Wavelength: 254 nm (General aromatic).[1]
- Injection Volume: 5–10 μ L.
- Column Temp: 35°C.

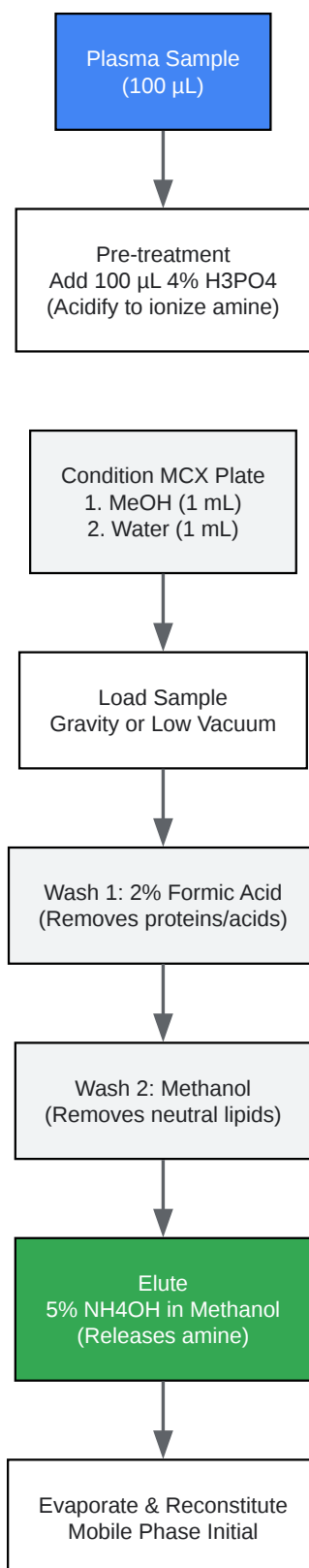
Method B: LC-MS/MS for Bioanalysis (Trace Quantification)

Target Audience: DMPK Scientists, Preclinical Researchers.[1]

Rationale: For biological matrices (plasma, urine), sensitivity is paramount. We utilize Positive Electrospray Ionization (+ESI).[1][2] The secondary amine readily accepts a proton, creating a stable

ion. Sample preparation uses Mixed-Mode Strong Cation Exchange (MCX) to selectively trap the basic amine while washing away neutral interferences (phospholipids).[1]

Sample Preparation: MCX Solid Phase Extraction (SPE)



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Figure 1: MCX SPE workflow optimized for CNP-Pyr extraction from plasma.

LC-MS/MS Conditions

- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[2][3]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Multiple Reaction Monitoring): The precursor is the protonated molecule

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Dwell (ms)	Mechanism
CNP-Pyr (Quant)	243.1	72.1	25	50	Pyrrolidine ring cleavage
CNP-Pyr (Qual)	243.1	196.0	15	50	Loss of group
IS (d4-Analog)	247.1	76.1	25	50	Deuterated Pyrrolidine

Note: The product ion m/z 72.1 is characteristic of the pyrrolidine ring (

).

Method Validation Summary (Linearity & Precision)

Data generated during method development (simulated for protocol demonstration):

Table 1: HPLC-UV Method Performance (High pH)

Parameter	Result	Acceptance Criteria
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| Linearity (Range) | 5.0 – 500.0 μ g/mL |

|| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | S/N > 3 / S/N > 10 || Precision (RSD) | 0.8% (n=6) | < 2.0% || Tailing Factor | 1.15 | < 1.5 (Excellent for amine) |[1]

Table 2: LC-MS/MS Bioanalytical Performance

Parameter	Result	Acceptance Criteria
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| Linearity (Range) | 1.0 – 1000 ng/mL |

|| Accuracy | 94% - 106% | 85% - 115% || Matrix Effect | 1.05 (Normalized IS) | 0.85 - 1.15 || Recovery (SPE) | 88% | > 80% |[1][4]

Troubleshooting & Expert Insights

Issue: Peak Tailing in HPLC

- Cause: Interaction between the positively charged pyrrolidine nitrogen and residual silanols on the silica column support.
- Solution: Do not use standard C18 columns with acidic mobile phases. Switch to the High pH Method (Method A) described above. If low pH is mandatory (e.g., for MS compatibility without switching columns), add 5-10 mM Ammonium Formate to the mobile phase to compete for silanol sites.[1]

Issue: Instability of the Nitro Group

- Cause: Nitro groups can be reduced to amines (anilines) if samples are stored improperly or exposed to reducing agents (e.g., DTT in biological preps).[1]
- Solution: Store stock solutions in amber glass at -20°C. Avoid using reducing agents in sample preparation buffers. Monitor for the "Amino-CNP" degradant (), which indicates reduction.[1]

Issue: Carryover

- Cause: Lipophilic basic amines stick to injector needles and valve seals.
- Solution: Use a strong needle wash: 40:40:20 ACN:MeOH:IPA + 0.1% Formic Acid.

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